

commercial availability of 2-Chloro-6-fluoro-3-methoxyphenol

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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methoxyphenol

Cat. No.: B1463650

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An In-Depth Technical Guide to the Sourcing and Application of **2-Chloro-6-fluoro-3-methoxyphenol**

Authored by a Senior Application Scientist

Introduction

2-Chloro-6-fluoro-3-methoxyphenol, identified by CAS No. 1017777-60-4, is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors.^{[1][2][3][4]} Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, offers medicinal chemists a versatile scaffold for developing novel molecular entities. The strategic placement of these functional groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding interactions.^{[5][6]}

This guide provides an in-depth analysis of the commercial availability, key chemical properties, plausible synthetic routes, and potential applications of this compound. It is intended for researchers, chemists, and procurement specialists in drug discovery and development who require a comprehensive understanding of this valuable intermediate.

Physicochemical and Structural Properties

The structural attributes of **2-Chloro-6-fluoro-3-methoxyphenol** dictate its reactivity and utility in synthetic chemistry. The presence of an electron-withdrawing chlorine atom, a

bioisosterically significant fluorine atom, and an electron-donating methoxy group on the phenol ring creates a unique electronic environment that can be exploited in various chemical transformations.

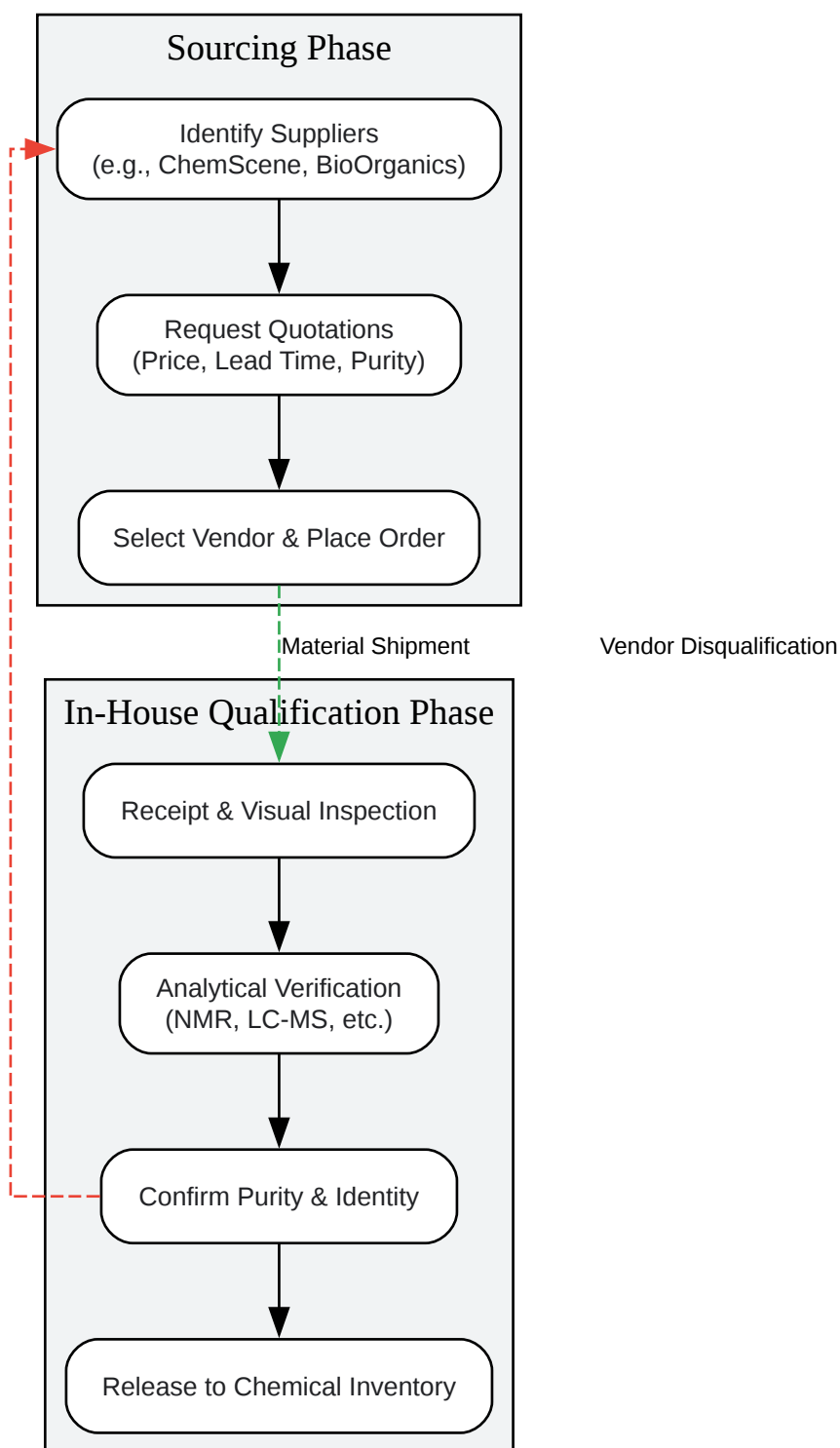
Property	Value	Source
CAS Number	1017777-60-4	[1] [2] [4]
Molecular Formula	C ₇ H ₆ ClFO ₂	[1] [2]
Molecular Weight	176.57 g/mol	[2]
Appearance	Solid (predicted)	
Typical Purity	≥98%	[1] [2]
SMILES	<chem>COC1=C(C(=C(C=C1)F)O)Cl</chem>	[2]
InChI Key	YJSDVAWUSTVUQS-UHFFFAOYSA-N	
Topological Polar Surface Area (TPSA)	29.46 Å ²	[2]
LogP (Predicted)	2.19	[2]

Commercial Availability and Sourcing

2-Chloro-6-fluoro-3-methoxyphenol is available from several specialized chemical suppliers who cater to the research and development market. It is typically offered in small quantities (grams to tens of grams) with high purity, suitable for early-stage discovery programs.

Workflow for Sourcing and Qualification

The process of acquiring and validating a critical reagent like this involves several key steps to ensure project integrity and timeline adherence.



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Caption: A standard workflow for sourcing and qualifying a key chemical intermediate.

Selected Commercial Suppliers

The following table lists several vendors who have historically listed **2-Chloro-6-fluoro-3-methoxyphenol** in their catalogs. Researchers should always verify current stock and lead times directly with the supplier.

Supplier	Catalog Number	Purity	Notes
ChemScene	CS-0211361	≥98%	Recommended storage at 4°C under nitrogen. [2]
BioOrganics	BO-92775	>98%	Inventory status requires inquiry. [1]
2A Biotech	2A-0121529	96%+	Inquire for pricing and availability. [3]
AOBChem	(via Dabos) 16946	Not specified	Available in multi-gram quantities.
Sigma-Aldrich	Not specified	Not specified	Product has been discontinued but may be available through custom synthesis.

Synthesis Methodologies

While specific, published synthetic routes for **2-Chloro-6-fluoro-3-methoxyphenol** are not readily available in the literature, a plausible pathway can be designed based on established organohalogen chemistry. A logical approach would involve the selective halogenation of a suitable phenol precursor.

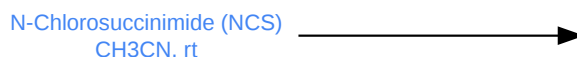
Proposed Synthetic Pathway

A likely precursor for this synthesis is 2-fluoro-3-methoxyphenol. The key transformation is the regioselective chlorination at the C6 position. The directing effects of the existing substituents (hydroxyl, fluoro, and methoxy groups) are critical for achieving the desired isomer. The

hydroxyl group is a strong ortho-, para-director, making the adjacent C6 position a prime target for electrophilic chlorination.

2-Fluoro-3-methoxyphenol

2-Chloro-6-fluoro-3-methoxyphenol



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Caption: Proposed synthesis via electrophilic chlorination of a phenol precursor.

Experimental Protocol (Hypothetical)

This protocol is illustrative and based on standard procedures for phenol chlorination.

Optimization would be required.

- **Reaction Setup:** To a solution of 2-fluoro-3-methoxyphenol (1.0 eq.) in acetonitrile (CH₃CN, 0.2 M) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature.
 - **Causality:** Acetonitrile is a suitable polar aprotic solvent. NCS is a mild and effective electrophilic chlorinating agent for activated aromatic rings, minimizing over-chlorination compared to harsher reagents like Cl₂ gas.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to be complete within 2-4 hours.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
 - **Causality:** The aqueous wash removes the succinimide byproduct and any remaining water-soluble impurities.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure **2-Chloro-6-fluoro-3-methoxyphenol**.
 - Self-Validation: The purity of the final product must be confirmed by analytical methods as described in the following section.

Analytical Characterization

Confirming the identity and purity of the sourced or synthesized material is a non-negotiable step. The following techniques are standard for the characterization of this molecule.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show a singlet for the methoxy group (OCH_3) around 3.8-4.0 ppm. Two doublets are expected for the aromatic protons, and a broad singlet for the phenolic hydroxyl (OH) proton.
- ^{13}C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will display seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the $[\text{M}-\text{H}]^-$ ion. The isotopic pattern characteristic of a single chlorine atom (a ~3:1 ratio for M and M+2 peaks) would be a definitive confirmation.
- Infrared Spectroscopy (IR): The IR spectrum would feature a broad absorption band around $3200\text{-}3500\text{ cm}^{-1}$ corresponding to the O-H stretch of the phenol group, and various C-O, C-F, and C-Cl stretches in the fingerprint region.^[7]

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a key intermediate. The strategic combination of its functional groups makes it a valuable precursor for synthesizing more complex molecules with potential therapeutic activity.

- Scaffold for Kinase Inhibitors: Halogenated and methoxy-substituted phenols are common motifs in the design of kinase inhibitors. The chloro and fluoro groups can form critical

halogen bonds or hydrophobic interactions within the ATP-binding pocket of kinases, while the phenol oxygen can act as a hydrogen bond donor or acceptor.

- **Building Block for Bioactive Molecules:** The compound serves as a precursor for molecules where the phenol group is further functionalized. For example, related structures like 2-((2-chloro-6-fluorophenyl)amino) derivatives have been explored as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for inflammatory diseases.^[8]
- **Modulation of Physicochemical Properties:** Incorporating chloro, fluoro, and methoxy groups is a well-established strategy in medicinal chemistry to fine-tune properties such as lipophilicity, metabolic stability, and pKa, which are crucial for optimizing a drug candidate's pharmacokinetic profile.^{[5][6][9]}

Safety and Handling

Based on data for structurally similar compounds, **2-Chloro-6-fluoro-3-methoxyphenol** should be handled with appropriate care.

- **Hazard Classification:** It is classified as harmful if swallowed (Acute Toxicity 4, Oral). Safety data sheets for related phenols indicate potential for causing skin irritation and serious eye damage.^{[10][11]}
- **GHS Pictogram:** GHS07 (Exclamation Mark).
- **Hazard Statements:** H302 (Harmful if swallowed).
- **Precautionary Statements:** P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).
- **Handling:** Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.^{[12][13][14]}
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert atmosphere like nitrogen is recommended.^[2]

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